Tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C9H17NO5S. It is a white to light yellow powder or crystalline solid. This compound is used as a building block in organic synthesis, particularly in the preparation of azetidine derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate typically begins with azetidine-1-carboxylic acid and tert-butyl chloroformate.
Reaction Steps:
Industrial Production Methods: : The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: Tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate can undergo nucleophilic substitution reactions where the methylsulfonyl group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form azetidine derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Substitution: Products include azetidine derivatives with various substituents replacing the methylsulfonyl group.
Reduction: Products include azetidine derivatives with reduced functional groups.
Scientific Research Applications
Chemistry
Biology and Medicine
Industry
Mechanism of Action
The mechanism of action of tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate involves its role as a building block in organic synthesis. The compound’s functional groups allow it to participate in various chemical reactions, leading to the formation of biologically active molecules. These molecules can interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved depend on the specific structure and function of the synthesized derivatives .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Similar in structure but with a hydroxymethyl group instead of a methylsulfonyl group.
Tert-butyl 3-(cyano)azetidine-1-carboxylate: Contains a cyano group instead of a methylsulfonyl group.
Uniqueness
Properties
IUPAC Name |
tert-butyl 3-methylsulfonylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-9(2,3)14-8(11)10-5-7(6-10)15(4,12)13/h7H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQUEHLSWKTUBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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